molecular formula C6H5BrN2O B13105570 6-bromo-5H-imidazo[2,1-b][1,3]oxazine CAS No. 1334499-76-1

6-bromo-5H-imidazo[2,1-b][1,3]oxazine

Cat. No.: B13105570
CAS No.: 1334499-76-1
M. Wt: 201.02 g/mol
InChI Key: HQZKKQXXEMFQOH-UHFFFAOYSA-N
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Description

6-Bromo-5H-imidazo[2,1-b][1,3]oxazine is a heterocyclic compound with the molecular formula C6H5BrN2O and a molecular weight of 201.02 g/mol . This compound is characterized by the presence of a bromine atom attached to the imidazo[2,1-b][1,3]oxazine ring system, which is a fused ring structure containing both nitrogen and oxygen atoms. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5H-imidazo[2,1-b][1,3]oxazine typically involves the reaction of imidazole derivatives with bromine-containing reagents under controlled conditions. One common method involves the use of imidazole-2-thiones and o-bromobenzyl bromides in the presence of a catalyst such as palladium chloride (PdCl2) and a base like sodium carbonate (Na2CO3) in a solvent such as dimethylformamide (DMF) . The reaction is carried out at elevated temperatures, typically around 80-90°C, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products. Industrial production may also involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5H-imidazo[2,1-b][1,3]oxazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxo derivatives or reduction to form hydro derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) at room temperature.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) in methanol (MeOH) or ethanol (EtOH).

Major Products Formed

    Substitution Products: Formation of azido or thiocyanato derivatives.

    Oxidation Products: Formation of oxo derivatives.

    Reduction Products: Formation of hydro derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and development.

Properties

CAS No.

1334499-76-1

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

6-bromo-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C6H5BrN2O/c7-5-3-9-2-1-8-6(9)10-4-5/h1-2,4H,3H2

InChI Key

HQZKKQXXEMFQOH-UHFFFAOYSA-N

Canonical SMILES

C1C(=COC2=NC=CN21)Br

Origin of Product

United States

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